N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]thiophene-3-carboxamide is a heterocyclic carboxamide derivative characterized by a benzofuran core linked via a linear propyl chain to a thiophene-3-carboxamide moiety. The compound’s molecular formula is C₁₅H₁₃NO₂S, with a calculated molecular weight of 287.3 g/mol.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(13-7-9-20-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)19-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYNBGVRCLAPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohols or the use of palladium-catalyzed coupling reactions.
Formation of Thiophene Derivative: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzofuran or thiophene rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly for its anti-tumor, antibacterial, and anti-viral activities.
Materials Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene moieties can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. For example, the compound may inhibit certain enzymes or block receptor sites, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Key Properties of N-[3-(1-Benzofuran-2-yl)propyl]thiophene-3-carboxamide and Analogues
Analysis of Structural Analogues
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
- Core Heterocycle : Replaces benzofuran with benzothiophene , enhancing sulfur content and altering electronic properties.
- Implications : The benzothiophene core may improve lipid solubility compared to benzofuran, while the imidazole group could facilitate interactions with biological targets (e.g., enzymes or receptors).
N-(2-Methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide
- Dual Thiophene Motifs : The presence of two thiophene rings may enhance π-conjugation and electron delocalization compared to the benzofuran-thiophene combination.
- Molecular Weight : Lower molecular weight (265.4 g/mol ) suggests improved bioavailability relative to the target compound.
N-Phenoxypropylacetamide Antiulcer Agents
- Scaffold Differences: Utilizes a phenoxypropyl backbone instead of benzofuran/thiophene, with additional piperidinylmethyl and hydroxyethylthio groups.
- Pharmacological Relevance : Demonstrated antiulcer activity highlights the importance of basic nitrogen (piperidine) and thioether functionalities in modulating gastric acid secretion or mucosal protection.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and anticancer properties, while also discussing the underlying mechanisms of action and relevant case studies.
Chemical Structure
The compound's structure is characterized by a benzofuran moiety attached to a thiophene carboxamide. Its molecular formula is , with a molecular weight of approximately 253.31 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antibacterial Activity :
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.
- Table 1: Antibacterial Activity of this compound
Bacterial Strain MIC (mg/mL) Escherichia coli 0.0195 Staphylococcus aureus 0.0048 Bacillus subtilis 0.0098 Pseudomonas aeruginosa 0.039 -
Antifungal Activity :
- The compound has also demonstrated antifungal properties, particularly against Candida albicans, with MIC values comparable to established antifungal agents.
- Table 2: Antifungal Activity of this compound
Fungal Strain MIC (mg/mL) Candida albicans 0.0048 Fusarium oxysporum 0.039 -
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, leading to bacterial cell death.
- Antifungal Mechanism : Similar to its antibacterial action, it may interfere with fungal cell wall integrity or inhibit essential metabolic pathways within the fungi.
- Anticancer Mechanism : The compound is believed to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antibacterial Efficacy :
A study conducted by evaluated the antibacterial properties of various benzofuran derivatives, including this compound, demonstrating its effectiveness against multidrug-resistant strains. -
Antifungal Research :
Research published in assessed the antifungal activity of the compound against clinical isolates of Candida species, showing promising results that warrant further investigation. -
Cancer Cell Line Studies :
A recent investigation focused on the anticancer potential of this compound against breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis .
Q & A
Q. Example Optimization Table :
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Amidation | Temperature | 60–80°C | Prevents thermal degradation |
| Cyclization | Solvent | DMF/THF (1:1) | Balances reactivity and solubility |
| Purification | Chromatography | Silica gel, ethyl acetate/hexane | Purity >95% |
Which purification techniques ensure high purity of this compound?
Basic Research Question
Chromatographic methods are critical due to the compound’s polarity and structural complexity:
- Flash Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
- Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction studies .
How does the compound’s molecular architecture influence its reactivity and biological interactions?
Basic Research Question
The benzofuran and thiophene rings contribute to π-π stacking and hydrophobic interactions, while the carboxamide group enables hydrogen bonding. Key structural insights:
- Benzofuran Moiety : Enhances binding to aromatic residues in enzyme active sites (e.g., cytochrome P450) .
- Thiophene Ring : Participates in charge-transfer interactions, influencing redox behavior .
- Propyl Linker : Balances flexibility and rigidity, affecting conformational stability in aqueous environments .
What in silico strategies predict the pharmacokinetic properties of this compound?
Advanced Research Question
Computational tools like molecular docking and QSAR models are employed:
- ADME Prediction : SwissADME or pkCSM calculate logP (2.1–2.5), suggesting moderate lipophilicity. H-bond donors (1) and acceptors (4) indicate moderate solubility .
- Target Prediction : Molecular dynamics simulations (e.g., GROMACS) model interactions with kinases or GPCRs .
- Toxicity Risk : ProTox-II predicts hepatotoxicity risk (Probability: 65%), necessitating in vitro validation .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purity Validation : LC-MS or NMR to confirm >95% purity, as impurities (e.g., unreacted thiophene derivatives) may skew activity .
- Dose-Response Curves : Generate IC50 values across multiple concentrations to account for batch variability .
What methodologies establish structure-activity relationships (SAR) for benzofuran-thiophene hybrids?
Advanced Research Question
SAR studies involve systematic structural modifications:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the benzofuran ring to enhance electrophilic reactivity .
- Linker Optimization : Replace the propyl chain with cyclic or branched analogs to assess steric effects on target binding .
- Biological Profiling : Test analogs against panels of enzymes (e.g., COX-2, EGFR) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
